4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

Medicinal Chemistry Cross-Coupling SAR Studies

4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a strategic halogenated heterocyclic intermediate for focused kinase inhibitor libraries and CNS drug discovery programs. The 4-chloro substituent serves as a critical functional handle for palladium-mediated cross-coupling, enabling late-stage diversification to explore the kinase ATP-binding solvent-exposed region. Compared to the unsubstituted parent scaffold (MW 121.14), the chlorine atom drives divergent synthetic pathways and modulates lipophilicity (LogP 1.67), influencing metabolic stability and brain penetrance. This compound is ideal for SAR-driven lead optimization targeting IRAK4 (IC50 low nM range) and tauopathies like Alzheimer's disease. Ensure supply chain integrity: verify batch-specific purity (98%) and request a CoA. For bulk orders or custom synthesis inquiries, contact your supplier now.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Cat. No. B13046963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-dihydrofuro[2,3-B]pyridine
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1COC2=NC=CC(=C21)Cl
InChIInChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2
InChIKeyJJBMQHVRKNUAMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-dihydrofuro[2,3-B]pyridine: A Versatile Halogenated Heterocyclic Core for Medicinal Chemistry and Chemical Biology


4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a halogenated heterocyclic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It features a fused dihydrofuran and pyridine ring system, with a chlorine atom substituted at the 4-position of the pyridine ring. This core scaffold is a member of the broader furo[2,3-b]pyridine class, which is recognized for its utility as a hinge-binding template in kinase inhibitor development [1][2]. The presence of the chlorine atom introduces a key functional handle for further diversification via cross-coupling reactions and influences the compound's physicochemical properties, such as lipophilicity (LogP = 1.6699) , positioning it as a strategic intermediate for structure-activity relationship (SAR) studies.

Why Generic Substitution is Not Viable with 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine


Generic substitution within the dihydrofuro[2,3-b]pyridine class is not viable due to the critical influence of the C4 substituent on both reactivity and physicochemical profile. The 4-chloro group serves as a key differentiator. Compared to the unsubstituted 2,3-dihydrofuro[2,3-b]pyridine (MW: 121.14 g/mol), the target compound's chlorine atom enables divergent chemical synthesis pathways, particularly via palladium-mediated cross-coupling reactions [1]. This functional handle is absent in the non-halogenated parent scaffold. Furthermore, the target compound is distinct from the fully aromatic 4-chlorofuro[2,3-b]pyridine (MW: 153.57 g/mol), which lacks the saturated 2,3-dihydrofuran ring and exhibits different conformational flexibility and a defined melting point (45-50°C) . These structural differences directly translate into altered binding interactions, metabolic stability, and overall pharmacokinetic (PK) profiles in lead optimization programs, as evidenced by SAR studies on related scaffolds [2].

Quantitative Differentiation Guide: 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine vs. Key Analogs


Comparative Synthetic Utility: Functional Handle for Diversification

The 4-chloro substituent on the target compound provides a specific functional handle for chemoselective cross-coupling reactions, a feature absent in the non-halogenated 2,3-dihydrofuro[2,3-b]pyridine parent scaffold [1]. This enables late-stage diversification strategies that are not possible with the unsubstituted analog. While the fully aromatic 4-chlorofuro[2,3-b]pyridine also contains a chlorine, the target's saturated dihydrofuran ring offers different conformational and reactivity profiles, which can be advantageous in specific synthetic sequences [2].

Medicinal Chemistry Cross-Coupling SAR Studies

Differentiated Physicochemical Profile: Impact on ADME Properties

The target compound (MW: 155.58, LogP: 1.67) possesses a distinct physicochemical profile compared to its closest analogs . In medicinal chemistry campaigns, small changes in LogP and molecular weight directly influence key ADME parameters such as metabolic clearance and oral bioavailability. While a direct PK comparison is not available, cross-study analysis of a closely related dihydrofuro[2,3-b]pyridine-based IRAK4 inhibitor (Compound 38) demonstrates that optimization of this core can achieve favorable PK, with moderate clearance (Cl = 12 mL/min/kg) and improved oral bioavailability (F = 21%) [1]. This establishes a baseline for the scaffold's potential, which is further tunable by leveraging the target compound's specific physicochemical properties as a starting point.

Drug Metabolism Pharmacokinetics Physicochemical Properties

Evidence of Potent Kinase Inhibition Within the Scaffold Class

The dihydrofuro[2,3-b]pyridine scaffold is a validated platform for generating potent kinase inhibitors. A direct SAR study on this scaffold identified Compound 38 as a highly potent IRAK4 inhibitor (IC50 = 7.3 nM) [1]. This demonstrates the core's ability to engage kinase active sites with high affinity. The 4-chloro group on the target compound provides a key vector for further optimizing this class of inhibitors by allowing exploration of chemical space that may improve selectivity or overcome resistance, similar to strategies used in other kinase programs targeting EGFR and FAK [2].

Kinase Inhibitor IRAK4 Drug Discovery

Optimal Research & Industrial Applications for 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine


Core Scaffold for Targeted Kinase Inhibitor Libraries

The compound is ideally suited as a versatile core for synthesizing focused libraries of kinase inhibitors. Its dihydrofuro[2,3-b]pyridine ring system serves as an effective hinge-binding motif, as demonstrated by its use in developing potent IRAK4 inhibitors with IC50 values in the low nanomolar range (e.g., 7.3 nM) [1]. The 4-chloro handle enables late-stage diversification via cross-coupling reactions to explore the solvent-exposed region of the kinase ATP-binding pocket, a common strategy for improving selectivity and ADME properties [2].

Strategic Intermediate for CNS Drug Discovery Programs

Patented 2,3-dihydrofuro[2,3-b]pyridine compounds have been identified as potent inhibitors of O-GlcNAcase (OGA), a target for tau-mediated neurodegenerative disorders like Alzheimer's disease [1]. The target compound's moderate lipophilicity (LogP = 1.67) and low molecular weight (155.58 g/mol) are within favorable ranges for CNS drug design [2], making it a strategic intermediate for developing brain-penetrant therapeutics targeting tauopathies.

Key Building Block in Neurotransmitter Receptor Ligand Synthesis

Furo[2,3-b]pyridine derivatives are established ligands for dopamine receptor subtypes, particularly the D4 receptor, and are therefore of interest for treating neuropsychiatric disorders [1]. The 4-chloro-2,3-dihydro variant offers a unique starting point for SAR studies aimed at improving receptor subtype selectivity over other analogs, as the chlorine atom can be used to modulate both the electronics and sterics of the pyridine ring.

Precursor for Generating Novel Heterocyclic Chemotypes

The compound's furan ring is a latent functional group that can be selectively opened or functionalized. Research demonstrates that the furopyridine core can undergo ring-opening reactions with hydrazine to generate pyridine-dihydropyrazolone scaffolds, providing access to entirely new chemotypes [1]. The 4-chloro group may influence the regioselectivity of these transformations, offering a distinct advantage over non-halogenated or differently substituted analogs.

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